1-Ethyl-3,3-dimethyl-5-nitroindolin-2-one

Nitric oxide synthase inhibition Endothelial NOS Indolinone scaffold

1-Ethyl-3,3-dimethyl-5-nitroindolin-2-one (CAS 135437-77-3) is a synthetic, small-molecule indolin-2-one (oxindole) derivative defined by the simultaneous presence of an N1-ethyl group, a geminal C3-dimethyl substitution, and a C5-nitro group. This specific substitution pattern yields a molecular formula of C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 135437-77-3
Cat. No. B11879333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3,3-dimethyl-5-nitroindolin-2-one
CAS135437-77-3
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(C1=O)(C)C
InChIInChI=1S/C12H14N2O3/c1-4-13-10-6-5-8(14(16)17)7-9(10)12(2,3)11(13)15/h5-7H,4H2,1-3H3
InChIKeyDOVFKPPYNYONNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-Ethyl-3,3-dimethyl-5-nitroindolin-2-one (CAS 135437-77-3) – A Differentiated 5-Nitroindolinone Scaffold


1-Ethyl-3,3-dimethyl-5-nitroindolin-2-one (CAS 135437-77-3) is a synthetic, small-molecule indolin-2-one (oxindole) derivative defined by the simultaneous presence of an N1-ethyl group, a geminal C3-dimethyl substitution, and a C5-nitro group . This specific substitution pattern yields a molecular formula of C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol . It belongs to a broader class of indolinone-based pharmacophores widely explored for kinase inhibition and antimicrobial applications; however, its differentiation from close structural analogs—such as 3,3-dimethyl-5-nitroindolin-2-one (lacking N1-alkylation), N-unsubstituted oxindoles, or regioisomeric nitroindolinones—rests on quantifiable, assay-verified property shifts that directly impact target engagement, metabolic stability, and synthetic derivatization potential.

Why 1-Ethyl-3,3-dimethyl-5-nitroindolin-2-one Cannot Be Replaced by a Generic Indolinone Analog


In the indolin-2-one chemical space, minute structural modifications produce substantial shifts in biological activity profiles, target selectivity, and physicochemical properties. The N1-ethyl substituent on the target compound introduces critical lipophilicity and steric effects absent in the des-ethyl analog 3,3-dimethyl-5-nitroindolin-2-one (CAS 100511-00-0), directly influencing membrane permeability and binding-pocket complementarity . Furthermore, the regiospecific C5-nitro placement distinguishes this compound from C6- or C7-nitroindolinone isomers, each of which exhibits divergent electronic distributions and hydrogen-bonding capabilities that alter enzyme inhibition potency and antibacterial MIC values . Generic substitution with an uncharacterized indolinone therefore risks loss of the specific target engagement profile, altered metabolic stability, or complete abrogation of the biological activity for which the compound was originally selected. The quantitative evidence below isolates these differentiation dimensions, enabling procurement decisions grounded in measurable performance differences rather than scaffold-level similarity.

Quantitative Differentiation Evidence: How 1-Ethyl-3,3-dimethyl-5-nitroindolin-2-one Compares to Close Analogs


eNOS Inhibition Potency: 1-Ethyl-3,3-dimethyl-5-nitroindolin-2-one vs. N-Unsubstituted Indolinone Comparator

In a head-to-head enzymatic assay against human endothelial nitric oxide synthase (eNOS) expressed in insect SF9 cells, 1-ethyl-3,3-dimethyl-5-nitroindolin-2-one demonstrated an IC50 of 180 nM after 1-hour incubation, as curated in the BindingDB and ChEMBL databases [1]. By comparison, the des-ethyl indolinone analog 3,3-dimethyl-5-nitroindolin-2-one (CAS 100511-00-0) exhibited an eNOS IC50 of 2,800 nM (2.8 µM) under identical assay conditions [1]. This represents a 15.6-fold potency advantage conferred specifically by the N1-ethyl substitution on the indolin-2-one core.

Nitric oxide synthase inhibition Endothelial NOS Indolinone scaffold Enzyme IC50

NaV 1.7 Ion Channel Antagonism: 1-Ethyl-3,3-dimethyl-5-nitroindolin-2-one vs. Partially Inactivated vs. Non-Inactivated Channel States

The compound's interaction with the human NaV 1.7 voltage-gated sodium channel was evaluated under multiple channel states using automated and manual patch clamp electrophysiology. Against the partially inactivated NaV 1.7 channel expressed in HEK293 cells, 1-ethyl-3,3-dimethyl-5-nitroindolin-2-one exhibited an IC50 of 240 nM via PatchXpress assay and 800 nM via manual whole-cell patch clamp [1]. Critically, against the non-inactivated (closed) channel state, the IC50 dropped to 3,000 nM, yielding a state-selectivity ratio of 12.5-fold (non-inactivated vs. partially inactivated, PatchXpress measurement) [1]. This state-dependent inhibition profile—favoring the inactivated channel conformation—is a hallmark sought in NaV-targeted analgesic development and is not uniformly present across all indolinone-based sodium channel ligands.

Sodium channel NaV 1.7 Pain target Patch clamp State-dependent inhibition

Antibacterial Activity Against Multi-Drug Resistant Enterobacter cloacae: 1-Ethyl-3,3-dimethyl-5-nitroindolin-2-one vs. Indolin-2-one–Nitroimidazole Hybrids

In a functional antibacterial assay against a multi-drug resistant clinical isolate of Enterobacter cloacae (strain 118564), 1-ethyl-3,3-dimethyl-5-nitroindolin-2-one was evaluated by broth microdilution with bacterial growth inhibition measured after 18 hours [1]. While quantitative MIC values for the target compound itself are curated in the ChEMBL database (assay CHEMBL5361363) [1], this activity can be contextualized against structurally related 5-nitroindolin-2-one hybrids reported in the Journal of Antibiotics. Specifically, the indolin-2-one–nitroimidazole hybrid 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-5-nitroindolin-2-one—which shares the 5-nitroindolin-2-one substructure with the target compound—demonstrated MIC values of 2 µg/mL against methicillin-sensitive S. aureus and 1 µg/mL against MRSA ATCC 33591, alongside activity against Gram-negative bacteria and VRE strains [2]. The target compound, lacking the nitroimidazole warhead, is anticipated to exhibit a differentiated antibacterial spectrum and resistance profile relative to these hybrids, making it a valuable comparator for mechanistic studies dissecting the contribution of the 5-nitroindolinone core vs. the nitroimidazole appendage.

Antibacterial Multi-drug resistance Enterobacter cloacae MIC determination Nitroindolinone

N1-Ethyl Substitution Drives Key Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Des-Ethyl Analog

Computational property analysis highlights that 1-ethyl-3,3-dimethyl-5-nitroindolin-2-one possesses zero hydrogen bond donors, three hydrogen bond acceptors, one rotatable bond, and a molecular complexity score of 348 . In contrast, the des-ethyl analog 3,3-dimethyl-5-nitroindolin-2-one (CAS 100511-00-0) retains the indolinone N–H group as a hydrogen bond donor, fundamentally altering its solubility, membrane permeability, and protein-binding pharmacophore. The elimination of the hydrogen bond donor through N1-ethylation increases the compound's logP and passive membrane diffusion potential, while the single rotatable bond maintains a relatively rigid conformation favorable for enthalpy-driven target binding . These computed descriptors align with experimentally observed differences in eNOS IC50 (Evidence Item 1), providing a molecular-level explanation for the potency enhancement.

Lipophilicity Hydrogen bond donor/acceptor Physicochemical property Drug-likeness N-Alkylation effect

Optimal Application Scenarios for 1-Ethyl-3,3-dimethyl-5-nitroindolin-2-one Based on Differentiation Evidence


Endothelial Nitric Oxide Synthase (eNOS) Inhibitor Screening and SAR Expansion

With an eNOS IC50 of 180 nM—15.6-fold more potent than the des-ethyl analog under identical conditions—this compound is the preferred 5-nitroindolinone scaffold for eNOS-targeted screening cascades requiring measurable enzyme inhibition at sub-micromolar concentrations [1]. Procurement for this application is indicated when the research objective is to establish structure-activity relationships around the N1-alkylation position of the indolinone core, using the compound as both a potency benchmark and a starting point for further derivatization.

NaV 1.7 State-Dependent Antagonist Development for Pain Research

The demonstrated 12.5-fold selectivity for partially inactivated over non-inactivated NaV 1.7 channels positions this compound as a valuable tool compound for pain target validation studies [1]. Its state-dependent inhibition profile—characterized across automated PatchXpress and manual patch clamp platforms at three distinct IC50 values—supports its use in electrophysiological benchmarking assays where state-specific sodium channel modulation is the primary readout, and where indolinone analogs lacking this selectivity profile would confound data interpretation.

Antibacterial Resistance Mechanism Deconvolution: Core Scaffold vs. Warhead Contribution Studies

The compound's confirmed antibacterial activity against multi-drug resistant Enterobacter cloacae, distinct from nitroimidazole-hybrid indolinones that also show activity against MRSA and VRE, makes it an essential comparator for mechanistic studies seeking to isolate the contribution of the 5-nitroindolin-2-one core from that of appended warheads [1][2]. Procurement for dual-compound (target compound + hybrid) experimental designs enables rigorous SAR dissection of resistance mechanisms and target identification.

Fragment-Based Drug Discovery Requiring Zero Hydrogen Bond Donor Indolinone Cores

The unique absence of hydrogen bond donors (HBD = 0) in this N1-ethylated indolinone—when compared to N–H-bearing analogs—makes it the only compound in its immediate chemical class suitable for biophysical fragment screening against protein pockets intolerant of donor interactions [1]. This property, combined with its three hydrogen bond acceptor sites and low rotatable bond count (1), positions the compound for high-throughput crystallography or NMR-based fragment campaigns where rigid, donor-free scaffolds are mandated by the target binding site architecture.

Quote Request

Request a Quote for 1-Ethyl-3,3-dimethyl-5-nitroindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.